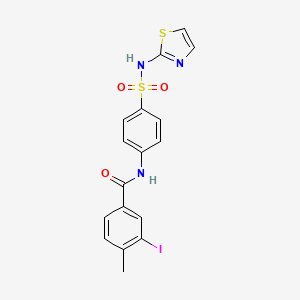

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Description

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound with the molecular formula C17H14IN3O3S2 and a molecular weight of 499.346 g/mol . This compound is known for its role as a small molecule inhibitor targeting protein kinase B-cell receptor (BTK), a key enzyme in B-cell signaling.

Properties

IUPAC Name |

3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14IN3O3S2/c1-11-2-3-12(10-15(11)18)16(22)20-13-4-6-14(7-5-13)26(23,24)21-17-19-8-9-25-17/h2-10H,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRNOVWAZWWVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14IN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process includes iodination, sulfonylation, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway .

Scientific Research Applications

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its role in inhibiting BTK, which is crucial in B-cell signaling pathways.

Medicine: Explored for its potential therapeutic applications in treating B-cell related diseases such as chronic lymphocytic leukemia and rheumatoid arthritis.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of BTK, a kinase involved in B-cell receptor signaling. By binding to the active site of BTK, it prevents the phosphorylation and activation of downstream signaling molecules, thereby disrupting B-cell function and proliferation. This mechanism is particularly relevant in the context of diseases where B-cell activity is dysregulated .

Comparison with Similar Compounds

Similar Compounds

3-iodo-4-methylaniline: Used as a fine chemical and pharmaceutical intermediate.

Benzamide derivatives: Various benzamide derivatives exhibit different biological activities and are used in medicinal chemistry.

Uniqueness

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide stands out due to its specific inhibition of BTK, making it a valuable compound in the study and treatment of B-cell related diseases. Its unique structure allows for targeted interactions with BTK, providing a distinct advantage over other similar compounds.

Biological Activity

3-Iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound, drawing on recent research findings, including synthesis methods, biological assays, and case studies.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives with these functional groups showed promising activity against various bacterial strains, including Mycobacterium tuberculosis . The compound's structure suggests it may inhibit bacterial growth through mechanisms similar to those observed in other sulfonamide derivatives.

Anticancer Properties

The anticancer potential of iodinated benzamides has been documented in several studies. For example, related compounds such as 4-iodo-3-nitrobenzamide were tested against tumor cells and demonstrated cytotoxic effects . The mechanism of action often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is anticipated based on structural analogs.

Enzyme Inhibition

In vitro assays have shown that compounds with similar structures exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases . The potential neuroprotective effects of this compound are under investigation, considering its structural features that may allow it to cross the blood-brain barrier.

Case Studies and Research Findings

- Antimycobacterial Activity : A series of thiazole-sulfonamide hybrids were synthesized and screened for their antimycobacterial activity. Compounds similar to this compound exhibited significant inhibitory concentrations against M. tuberculosis , with some derivatives showing over 90% inhibition at low concentrations .

- Neuroprotective Studies : In preclinical models, compounds structurally related to this compound were evaluated for their neuroprotective effects in irradiated mice. Results indicated potential antioxidant properties that may contribute to neuroprotection .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.